(R)-3-Fluoro-2-oxopiperidine-3-carboxylic acid
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Overview
Description
®-3-Fluoro-2-oxopiperidine-3-carboxylic acid is a fluorinated piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Fluoro-2-oxopiperidine-3-carboxylic acid typically involves the fluorination of a piperidine precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of ®-3-Fluoro-2-oxopiperidine-3-carboxylic acid may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-3-Fluoro-2-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Fluoro-2-oxopiperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its fluorinated structure imparts unique reactivity and stability, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its fluorinated nature allows for the investigation of fluorine’s effects on biological systems.
Medicine
In medicinal chemistry, ®-3-Fluoro-2-oxopiperidine-3-carboxylic acid is explored for its potential as a pharmacophore in drug design. Its unique structure can enhance the pharmacokinetic properties of drug candidates, such as increased metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and specialty chemicals. Its fluorinated structure provides desirable properties such as increased chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of ®-3-Fluoro-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds and dipole interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropiperidine-2-carboxylic acid
- 2-Oxopiperidine-3-carboxylic acid
- 3-Fluoro-2-oxopiperidine
Uniqueness
®-3-Fluoro-2-oxopiperidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a fluorine atom and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H8FNO3 |
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Molecular Weight |
161.13 g/mol |
IUPAC Name |
(3R)-3-fluoro-2-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C6H8FNO3/c7-6(5(10)11)2-1-3-8-4(6)9/h1-3H2,(H,8,9)(H,10,11)/t6-/m1/s1 |
InChI Key |
REWOTYMIMVMZLG-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@@](C(=O)NC1)(C(=O)O)F |
Canonical SMILES |
C1CC(C(=O)NC1)(C(=O)O)F |
Origin of Product |
United States |
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